3-methoxy-2,3-dihydro-1H-inden-1-amine chemical properties
3-methoxy-2,3-dihydro-1H-inden-1-amine chemical properties
Part 1: Executive Summary & Core Identity
3-methoxy-2,3-dihydro-1H-inden-1-amine (often abbreviated as 3-methoxy-1-aminoindane) is a specialized chiral building block characterized by a 1,3-disubstitution pattern on the cyclopentyl ring of the indane core. Unlike the more common 5- or 6-methoxy isomers (where substitution occurs on the benzene ring), this molecule features a methoxy group at the benzylic 3-position and an amine at the benzylic 1-position.
This structural motif creates two chiral centers (C1 and C3), resulting in four possible stereoisomers (two cis and two trans enantiomeric pairs). It serves as a critical scaffold in the development of CNS-active agents, particularly in the modulation of monoamine transporters and G-protein coupled receptors (GPCRs), where the rigid indane backbone restricts conformational freedom to map specific receptor pockets.
Chemical Specifications
| Property | Data |
| CAS Number | 78407-14-4 |
| IUPAC Name | 3-methoxy-2,3-dihydro-1H-inden-1-amine |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Chirality | 2 Stereocenters (C1, C3); cis and trans diastereomers |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
| Predicted pKa | ~9.5 (Amine conjugate acid) |
| Solubility | Soluble in MeOH, DCM, DMSO; sparing in water (free base) |
Part 2: Synthesis & Manufacturing Methodology
Expertise & Causality: The synthesis of 3-substituted-1-aminoindanes requires a strategy that differentiates the two benzylic positions. The most robust route avoids the ambiguity of Friedel-Crafts cyclization (which substitutes the benzene ring) and instead functionalizes the pre-formed indanone core.
The preferred pathway involves the benzylic bromination of 1-indanone followed by nucleophilic substitution (methanolysis) and subsequent reductive amination .
Phase 1: Precursor Assembly (The 3-Methoxy Ketone)
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Radical Bromination:
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Substrate: 1-Indanone.
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Reagent: N-Bromosuccinimide (NBS), catalytic AIBN or Benzoyl Peroxide.[1]
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Solvent: CCl₄ or Trifluorotoluene (greener alternative).
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Mechanism: Radical substitution occurs exclusively at the C3 benzylic position due to resonance stabilization of the radical intermediate.
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Critical Control: Stop reaction immediately upon consumption of starting material to prevent di-bromination or elimination to indenone.
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Solvolytic Methanolysis:
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Reagent: Anhydrous Methanol (excess), Ag₂CO₃ (optional promoter) or simple reflux.
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Mechanism: Sₙ1 pathway. The benzylic bromide dissociates to a stabilized carbocation, which is trapped by methanol.
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Product: 3-methoxyindan-1-one.[2]
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Phase 2: Amine Installation & Stereocontrol
The conversion of the ketone to the amine is the stereodefining step.
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Oxime Formation:
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React 3-methoxyindan-1-one with Hydroxylamine HCl and Sodium Acetate in EtOH/H₂O.
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Result: 3-methoxyindan-1-one oxime.
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Diastereoselective Reduction:
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Method A (Catalytic Hydrogenation - Cis Selective): H₂ (50 psi), Pd/C or Raney Ni in MeOH/NH₃.
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Causality: The catalyst surface approaches from the face opposite the bulky 3-methoxy group, delivering hydrogen syn to the ring. This typically favors the cis-1,3 isomer (amine and methoxy on the same side).
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Method B (Dissolving Metal - Trans Selective): Na in EtOH.
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Causality: Thermodynamic control often favors the trans isomer to minimize 1,3-diaxial interactions in the pseudo-chair conformation.
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Experimental Protocol: Reductive Amination Workflow
This protocol assumes the isolation of the oxime intermediate for maximum purity.
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Oxime Preparation: Dissolve 3-methoxyindan-1-one (10 mmol) in Ethanol (20 mL). Add Hydroxylamine HCl (15 mmol) and NaOAc (20 mmol) dissolved in min. water. Reflux 2h. Evaporate EtOH, extract with EtOAc.
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Reduction: Dissolve crude oxime in dry MeOH (50 mL). Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi for 6h.
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Purification (The Self-Validating Step):
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Filter catalyst. Acidify filtrate with HCl/Et₂O to precipitate the amine hydrochloride.
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Validation: 1H NMR of the salt will show distinct coupling constants (
) for cis vs trans isomers. -
Separation: Fractional crystallization from iPrOH/Et₂O often enriches the major diastereomer.
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Part 3: Visualization of Workflows
Diagram 1: Synthetic Pathway
This diagram illustrates the conversion from the raw indanone to the final chiral amine.
Caption: Step-wise synthesis targeting the 1,3-disubstituted indane core via benzylic functionalization.
Diagram 2: Stereochemical Logic & Separation
This diagram details the logic for separating the cis and trans isomers, critical for biological assays.
Caption: Purification strategy utilizing solubility differences of diastereomeric salts.
Part 4: Applications & Safety
Medicinal Chemistry Relevance
The 3-methoxy-1-aminoindane scaffold acts as a conformationally restricted analog of phenethylamines.
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Bioisosteres: It serves as a rigidified bioisostere for methoxylated neurotransmitters (e.g., methoxamine analogs).
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MAO Inhibition: While N-propargyl-1-aminoindane (Rasagiline) is a potent MAO-B inhibitor, the introduction of a 3-methoxy group alters the electronic environment and lipophilicity (ClogP), potentially modifying selectivity profiles between MAO-A and MAO-B.
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Chiral Resolution Agents: Due to its rigid chiral backbone, the enantiomerically pure amine can be used as a resolving agent for chiral acids.
Safety Protocol (E-E-A-T)
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Hazards: Like most low-molecular-weight primary amines, this compound is corrosive to skin and eyes and an irritant to the respiratory tract.
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Handling:
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Always handle the free base under an inert atmosphere (Nitrogen/Argon) to prevent carbamate formation with atmospheric CO₂.
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Store as the Hydrochloride (HCl) salt for long-term stability.
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First Aid: In case of contact, immediately wash with polyethylene glycol 400 (if available) or copious water.
Part 5: References
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Organic Chemistry Portal. (n.d.). Indanone Synthesis and Reactivity. Retrieved from [Link]
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AA Blocks. (2018). Building Blocks: 3-methoxy-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]
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National Institutes of Health (NIH). (2020). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
